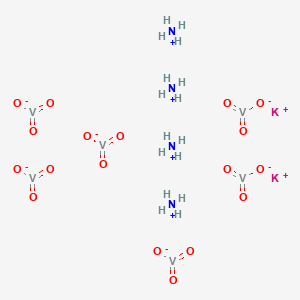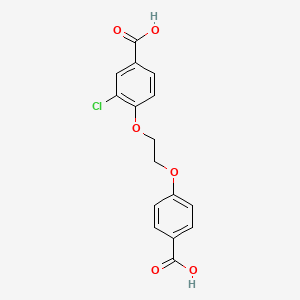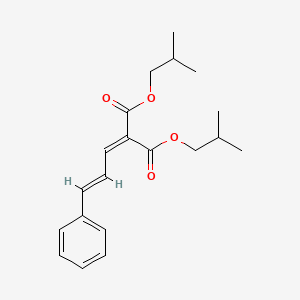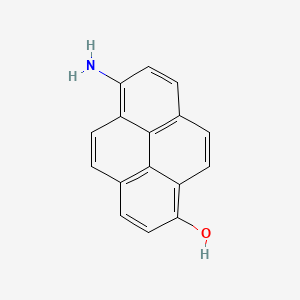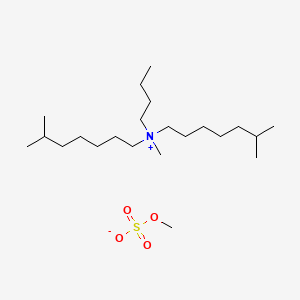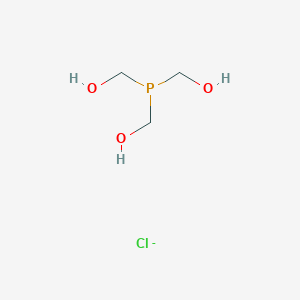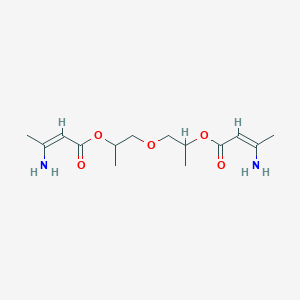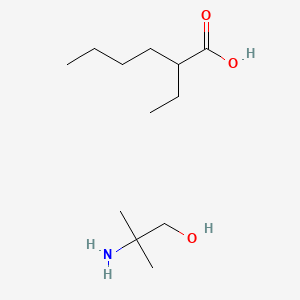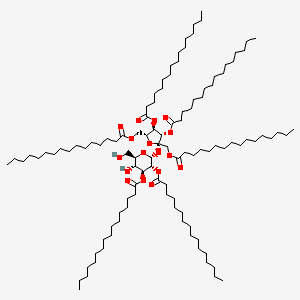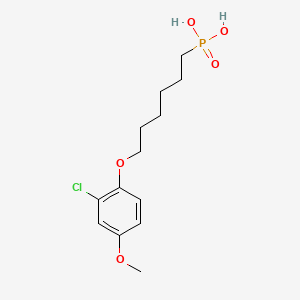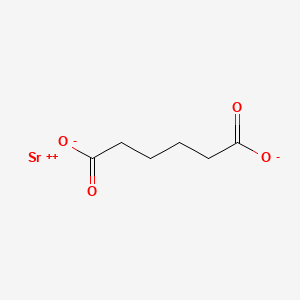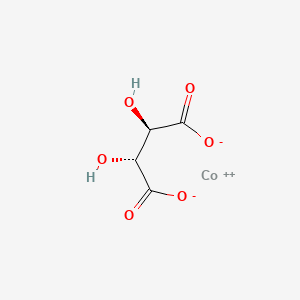
Cobaltous tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cobaltous tartrate can be synthesized through various methods. One common method involves the reaction of cobalt(II) nitrate with diammonium tartrate in an aqueous solution. This reaction results in the formation of cobalt(II) tartrate hydrate coordination polymers . Another method involves the gel growth technique using sodium metasilicate as the medium .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of cobalt(II) salts with tartrate ions under specific conditions to ensure the formation of the desired coordination polymer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
化学反应分析
Types of Reactions: Cobaltous tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For example, it can react with hydrogen peroxide in an oxidation-reduction reaction, resulting in the complete oxidation of tartrate ions to carbon dioxide and water .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common oxidizing agent used in reactions with this compound.
Reduction: this compound can be reduced using reducing agents such as sodium borohydride.
Complexation: It forms complexes with ligands such as ammonia and thiocyanate under specific conditions
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Cobalt metal or cobalt(II) complexes.
Complexation: Various cobalt(II) complexes depending on the ligands used
科学研究应用
Cobaltous tartrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of cobalt-based nanomaterials and coordination polymers.
Medicine: It has applications in the treatment of anemia and as a contrast agent in medical imaging.
Industry: The compound is used in semiconductors, optics, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of cobaltous tartrate involves its interaction with molecular targets and pathways within biological systems. For example, this compound can induce apoptosis in cancer cells by generating reactive oxygen species and causing changes in mitochondrial membrane potential . Additionally, it can act as a catalyst in redox reactions, facilitating the conversion of reactants to products .
相似化合物的比较
Cobaltous tartrate can be compared with other similar compounds such as iron tartrate, nickel tartrate, and copper tartrate. These compounds share similar coordination chemistry and applications but differ in their specific properties and reactivity:
Iron Tartrate: Used in medical and industrial applications, particularly as a contrast agent and in apple juice.
Nickel Tartrate: Known for its applications in electroplating and as a catalyst in hydrogenation reactions.
Copper Tartrate: Used in antifungal treatments and as a catalyst in organic synthesis.
This compound is unique due to its specific coordination structure and its applications in semiconductors and optics, which are not as prominent in the other tartrate compounds .
属性
CAS 编号 |
815-80-5 |
|---|---|
分子式 |
C4H4CoO6 |
分子量 |
207.00 g/mol |
IUPAC 名称 |
cobalt(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Co/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI 键 |
RECCKCFXMJNLFO-ZVGUSBNCSA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


